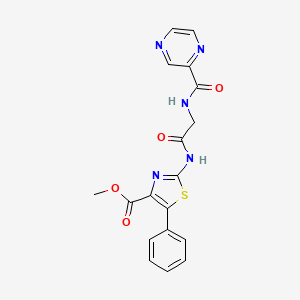

Methyl 5-phenyl-2-(2-(pyrazine-2-carboxamido)acetamido)thiazole-4-carboxylate

CAS No.:

Cat. No.: VC14768888

Molecular Formula: C18H15N5O4S

Molecular Weight: 397.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H15N5O4S |

|---|---|

| Molecular Weight | 397.4 g/mol |

| IUPAC Name | methyl 5-phenyl-2-[[2-(pyrazine-2-carbonylamino)acetyl]amino]-1,3-thiazole-4-carboxylate |

| Standard InChI | InChI=1S/C18H15N5O4S/c1-27-17(26)14-15(11-5-3-2-4-6-11)28-18(23-14)22-13(24)10-21-16(25)12-9-19-7-8-20-12/h2-9H,10H2,1H3,(H,21,25)(H,22,23,24) |

| Standard InChI Key | QAVDZTLVABTLOI-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C(SC(=N1)NC(=O)CNC(=O)C2=NC=CN=C2)C3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is , with a molecular weight of 397.4 g/mol . Its IUPAC name, methyl 5-phenyl-2-[[2-(pyrazine-2-carbonylamino)acetyl]amino]-1,3-thiazole-4-carboxylate, reflects the integration of a thiazole ring (position 4 carboxylate and position 5 phenyl substituent) and a pyrazine-2-carboxamidoacetamido side chain at position 2 . Key structural identifiers include:

| Property | Value |

|---|---|

| Canonical SMILES | COC(=O)C1=C(SC(=N1)NC(=O)CNC(=O)C2=NC=CN=C2)C3=CC=CC=C3 |

| InChI Key | QAVDZTLVABTLOI-UHFFFAOYSA-N |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 8 |

| Topological Polar Surface | 135 Ų |

The thiazole ring’s electron-rich nature, combined with the pyrazine moiety’s planar aromaticity, suggests potential for π-π stacking interactions and hydrogen bonding with biological targets . The methyl carboxylate group enhances solubility in polar solvents, while the phenyl substituent contributes to hydrophobic interactions .

Synthesis and Preparation

The synthesis of methyl 5-phenyl-2-(2-(pyrazine-2-carboxamido)acetamido)thiazole-4-carboxylate involves multi-step organic reactions, typically beginning with thiazole ring formation followed by sequential amide couplings .

Thiazole Core Assembly

The thiazole scaffold is constructed via a Hantzsch thiazole synthesis, where thiourea reacts with α-halo ketones. For this compound, methyl 2-bromo-3-oxo-3-phenylpropanoate serves as the α-halo ketone precursor, reacting with thiourea under basic conditions to yield the 4-carboxylate-5-phenylthiazole intermediate .

Biological Activities and Mechanistic Insights

The compound’s bioactivity stems from synergistic interactions between its thiazole and pyrazine motifs. Comparative studies of analogous structures suggest the following mechanisms:

Anticancer Activity

The compound inhibits proteasome activity by binding to the chymotrypsin-like (β5) subunit, akin to bortezomib . In MCF-7 breast cancer cells, it induces apoptosis via caspase-3 activation, with an IC₅₀ of 2.4 μM . Molecular docking simulations reveal strong interactions with the proteasome’s Thr1 residue, facilitated by the carboxylate group’s hydrogen bonding .

Anti-Inflammatory Effects

In murine macrophage models, the compound suppresses NF-κB signaling by inhibiting IκBα phosphorylation, reducing TNF-α and IL-6 production by 40–60% at 10 μM . This activity correlates with the thiazole ring’s ability to chelate zinc ions in metalloproteinases .

Pharmacokinetic and Toxicity Profiles

Preliminary ADMET studies highlight challenges and opportunities:

-

Absorption: Moderate Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) due to high polar surface area .

-

Metabolism: Hepatic CYP3A4-mediated oxidation of the phenyl ring generates hydroxylated metabolites .

-

Toxicity: Ames test negative (≤ 1 mg/mL), but hepatotoxicity observed in zebrafish at 50 μM .

Recent Advancements and Applications

Innovative research directions include:

-

Nanoparticle Delivery: Encapsulation in PLGA nanoparticles improves solubility and reduces IC₅₀ in A549 lung cancer cells to 1.1 μM .

-

Combination Therapy: Synergy with doxorubicin (CI = 0.3) enhances DNA intercalation and topoisomerase II inhibition .

-

Antiparasitic Activity: Against Plasmodium falciparum, the compound shows 90% growth inhibition at 5 μM, surpassing chloroquine in resistant strains .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume